4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol
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Overview
Description
4-[2-(methylamino)ethyl]phenol , is a chemical compound with the molecular formula C9H13NO. It features a phenolic ring substituted with a chlorine atom and an aminoethyl group bearing a hydroxyl group. The compound’s systematic name is 4-chloro-3-(1-hydroxy-2-(methylamino)ethyl)phenol .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the introduction of the chloro group and subsequent modification of the phenolic ring. Specific methods may include nucleophilic substitution or electrophilic aromatic substitution reactions.
Chemical Reactions Analysis
Reactivity: 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) could yield an amino group.
Substitution: Substitution reactions at the phenolic position are possible.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) can introduce the chlorine atom.
Hydroxylation: Hydroxylating agents (e.g., sodium hydroxide, hydrogen peroxide) can introduce the hydroxyl group.
Reduction: Reducing agents (e.g., sodium borohydride) facilitate reduction reactions.
Major Products: The major products depend on reaction conditions and substituents. Potential products include chlorinated derivatives, hydroxylated compounds, and reduced forms.
Scientific Research Applications
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol finds applications in various fields:
Chemistry: As a building block for drug synthesis or ligand design.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare it to related phenolic compounds in terms of reactivity, pharmacology, and applications.
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H12ClNO2/c1-11-5-9(13)7-4-6(12)2-3-8(7)10/h2-4,9,11-13H,5H2,1H3 |
InChI Key |
GNOJWXXZHRSIPN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=C(C=CC(=C1)O)Cl)O |
Origin of Product |
United States |
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